2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol
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Overview
Description
2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol is a compound belonging to the class of pyridopyrimidines. It is known for its role as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in regulating the cell cycle. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol involves multiple steps. One common method includes the reaction of 5-(piperazin-1-yl)pyridin-2-amine with a pyrido[3,2-d]pyrimidine derivative under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are involved in cell cycle regulation.
Medicine: Investigated for its potential in treating cancers, particularly breast cancer, due to its ability to inhibit CDK4 and CDK6
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The compound exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound effectively halts cell division, which is particularly beneficial in cancer treatment where uncontrolled cell proliferation is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor with a similar structure and mechanism of action.
Ribociclib: Shares the same target kinases and is used in similar therapeutic contexts.
Abemaciclib: Also inhibits CDK4/6 but has a different pharmacokinetic profile .
Uniqueness
2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol is unique due to its specific structural features that confer high selectivity and potency towards CDK4/6. This selectivity reduces off-target effects and enhances its therapeutic efficacy .
Properties
CAS No. |
2580251-36-9 |
---|---|
Molecular Formula |
C16H17N7O |
Molecular Weight |
323.4 |
Purity |
95 |
Origin of Product |
United States |
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